1-methylhexahydro-1H-pyrrolo[3,4-c]isoxazole
Overview
Description
1-methylhexahydro-1H-pyrrolo[3,4-c]isoxazole is a heterocyclic compound that features a unique structure combining a pyrrolo and isoxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications .
Preparation Methods
The synthesis of 1-methylhexahydro-1H-pyrrolo[3,4-c]isoxazole typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction, which employs catalysts such as Cu (I) or Ru (II) . These reactions are carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often focus on optimizing these reactions to increase yield and reduce costs .
Chemical Reactions Analysis
1-methylhexahydro-1H-pyrrolo[3,4-c]isoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, often using halogenated reagents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxidized derivatives, while reduction results in reduced forms of the compound .
Scientific Research Applications
1-methylhexahydro-1H-pyrrolo[3,4-c]isoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methylhexahydro-1H-pyrrolo[3,4-c]isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-methylhexahydro-1H-pyrrolo[3,4-c]isoxazole can be compared to other similar compounds, such as:
Isoxazole: A five-membered ring with one oxygen and one nitrogen atom.
Pyrroloisoxazole: Similar structure but with different substituents.
The uniqueness of this compound lies in its specific ring structure and the presence of a methyl group, which can influence its chemical and biological properties .
Properties
IUPAC Name |
1-methyl-3,3a,4,5,6,6a-hexahydropyrrolo[3,4-c][1,2]oxazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-8-6-3-7-2-5(6)4-9-8/h5-7H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXELZVUESBBPAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CNCC2CO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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